Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]-
Description
Properties
CAS No. |
69868-17-3 |
|---|---|
Molecular Formula |
C12H6Cl4N2O3 |
Molecular Weight |
368.0 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-(2-methylimidazole-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C12H6Cl4N2O3/c1-4-17-2-3-18(4)11(19)5-6(12(20)21)8(14)10(16)9(15)7(5)13/h2-3H,1H3,(H,20,21) |
InChI Key |
WHFCBWCUSWCPQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthetic strategy for this compound generally involves two key steps:
- Preparation of the tetrachlorinated benzoic acid precursor
- Amide formation by coupling the acid with 2-methylimidazole
This approach is consistent with common synthetic routes for functionalized benzoic acid derivatives where carboxylic acids are converted to amides via coupling reactions.
Preparation of 2,3,4,5-Tetrachlorobenzoic Acid Precursor
The starting material is typically a highly chlorinated benzoic acid, specifically 2,3,4,5-tetrachlorobenzoic acid or its derivatives. This can be prepared by:
- Chlorination of benzoic acid or related aromatic compounds under controlled conditions to introduce chlorine atoms at the 2,3,4,5 positions.
- Alternatively, oxidation of tetrachloromethylbenzenes to the corresponding carboxylic acid can be employed, using strong oxidizing agents such as potassium permanganate (KMnO$$_4$$) under reflux conditions.
| Step | Reagents/Conditions | Description |
|---|---|---|
| Chlorination | Chlorine gas or sulfuryl chloride, catalyst (e.g., FeCl$$_3$$) | Electrophilic aromatic substitution to introduce Cl atoms |
| Oxidation | KMnO$$_4$$, alkaline aqueous medium, reflux | Oxidation of alkyl side chains to carboxylic acid |
Coupling with 2-Methylimidazole to Form the Amide
The key step is the formation of the amide bond between the carboxylic acid group of the tetrachlorobenzoic acid and the nitrogen of 2-methylimidazole. This is typically achieved via:
- Activation of the carboxylic acid using coupling reagents such as carbodiimides (e.g., DCC), or uronium salts (e.g., HATU), or phosphonium salts (e.g., BOP reagent).
- Reaction with 2-methylimidazole under mild conditions (room temperature to moderate heating) in an appropriate solvent such as dichloromethane (DCM), dimethylformamide (DMF), or N-methylpyrrolidone (NMP).
- Use of a base such as triethylamine to facilitate the reaction by neutralizing the acid formed during coupling.
This methodology is supported by analogous procedures for benzoic acid derivatives bearing nitrogen heterocycles, as described in recent literature for similar benzoic acid amides.
| Step | Reagents/Conditions | Description |
|---|---|---|
| Activation | HATU, BOP, or DCC; base (triethylamine) | Converts carboxylic acid to reactive intermediate |
| Coupling | 2-methylimidazole, solvent (DCM, DMF) | Formation of amide bond |
| Purification | Chromatography or recrystallization | Isolation of pure product |
Example Synthetic Procedure (Hypothetical Based on Analogous Methods)
| Step | Procedure Details |
|---|---|
| 1. Preparation of 2,3,4,5-tetrachlorobenzoic acid | Chlorinate benzoic acid under FeCl$$_3$$ catalysis; purify by recrystallization |
| 2. Activation of acid | Dissolve acid in dry DMF; add HATU and triethylamine at 0-25°C |
| 3. Coupling | Add 2-methylimidazole dropwise; stir at room temperature for 12-18 hours |
| 4. Work-up | Quench with water; extract with DCM; dry organic layer; concentrate |
| 5. Purification | Purify by column chromatography or recrystallization |
Analytical Data and Characterization
- NMR Spectroscopy: Characteristic signals for aromatic protons, imidazole ring, and methyl group on imidazole.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 368.0 g/mol.
- Infrared Spectroscopy: Amide carbonyl stretch near 1650 cm$$^{-1}$$, carboxylic acid OH stretch around 2500-3300 cm$$^{-1}$$.
- Elemental Analysis: Confirming chlorine content and nitrogen from imidazole.
Summary Table of Preparation Methods
Research Findings and Considerations
- The tetrachlorination pattern provides electron-withdrawing effects that influence the reactivity of the benzoic acid moiety and amide formation efficiency.
- Use of modern coupling reagents like HATU enhances yield and purity compared to classical carbodiimide methods.
- Reaction conditions (temperature, solvent, base) must be optimized to prevent side reactions such as over-chlorination or decomposition of the imidazole ring.
- Purification techniques such as reverse-phase HPLC or silica gel chromatography are effective in isolating the target compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-tetrachloro-6-[(2-methyl-1h-imidazol-1-yl)carbonyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Analytical Applications
High-Performance Liquid Chromatography (HPLC)
One of the primary applications of benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl] is in analytical chemistry. It can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid; however, for mass spectrometry compatibility, formic acid is recommended instead. This method enables the separation and identification of impurities in preparative separations and is suitable for pharmacokinetic studies .
Pharmaceutical Applications
The compound's unique structure suggests potential applications in drug formulation and development. Its halogenated nature may enhance bioactivity or alter pharmacokinetic properties. Studies have indicated that compounds with similar structures can exhibit antimicrobial properties or serve as intermediates in synthesizing more complex pharmaceutical agents .
Environmental Applications
Research into the environmental impact of halogenated compounds like benzoic acid derivatives is crucial due to their persistence and potential toxicity. The compound can be evaluated for its degradation pathways and ecological effects. For instance, assessments have been conducted to understand how such compounds behave in aquatic environments and their potential to bioaccumulate .
Case Study 1: Pharmacokinetic Studies
A study utilizing reverse-phase HPLC demonstrated the scalability of methods for isolating benzoic acid derivatives from biological samples. This approach facilitated the investigation of the compound's absorption and metabolism in vivo, highlighting its potential therapeutic effects .
Case Study 2: Environmental Impact Assessment
Government assessments have been conducted to evaluate the environmental risks associated with halogenated compounds like benzoic acid derivatives. These studies focus on their persistence in ecosystems and potential effects on wildlife. Results indicate that while these compounds may not significantly accumulate in organisms, their long-term presence in the environment necessitates careful monitoring .
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrachloro-6-[(2-methyl-1h-imidazol-1-yl)carbonyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity . The tetrachlorinated benzoic acid moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
Compound A : Tecloftalam (2,3,4,5-Tetrachloro-6-[[(2,3-Dichlorophenyl)Amino]Carbonyl]Benzoic Acid)
- Molecular Formula: C₁₄H₅Cl₆NO₃
- Key Differences: Replaces the 2-methylimidazole group with a 2,3-dichlorophenylamino carboxamide. Higher chlorine content (6 Cl atoms vs. 4 in the target compound).
- Applications : Used as a bactericide and insecticide, leveraging its hydrophobic dichlorophenyl group for membrane penetration .
Compound B : Perfluorinated Benzoic Acid Derivatives (e.g., CAS 68568-54-7)
- Structure: Features perfluorobutyl or perfluoropentyl sulfonyloxy groups attached via phenylamino linkages.
- Key Differences: Fluorinated chains confer extreme chemical and thermal stability. Often exist as monopotassium salts, enhancing solubility in polar solvents.
- Applications : Likely used in surfactants or industrial materials due to fluorinated chains’ persistence .
Compound C : 2,3,4,5-Tetrachloro-6-[(1H-Imidazol-1-yl)Carbonyl]Benzoic Acid
- Hypothetical Variant : Lacks the 2-methyl group on the imidazole.
- Key Differences :
- Reduced steric hindrance compared to the target compound.
- Altered hydrogen-bonding capacity due to unsubstituted imidazole.
Physicochemical Properties
| Property | Target Compound | Tecloftalam | Perfluorinated Derivative (e.g., 68568-54-7) |
|---|---|---|---|
| Molecular Weight | 367.99 | ~465.78 (estimated) | ~650–800 (estimated) |
| LogP | 2.96 | Likely >3.5 | Likely >4.0 (due to fluorinated chains) |
| Solubility | Moderate (HPLC) | Low (hydrophobic) | Low in water, high in organic solvents |
| Key Functional Groups | 2-Methylimidazole | Dichlorophenylamino | Perfluorobutyl sulfonyloxy |
Analysis :
- The target compound’s LogP (2.96) suggests balanced lipophilicity, suitable for pharmacokinetic applications .
- Tecloftalam’s higher chlorine content and dichlorophenyl group likely increase its LogP and environmental persistence .
- Perfluorinated derivatives exhibit extreme hydrophobicity and persistence, raising environmental concerns .
Environmental and Toxicological Profiles
- Target Compound: Moderate environmental mobility (LogP ~3). Limited toxicity data available.
Perfluorinated Derivatives :
- Persistent organic pollutants (POPs) with long-term environmental retention .
Biological Activity
Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. The compound , Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]- (CAS Number: 69868-17-3), is a chlorinated benzoic acid derivative that has garnered attention for its potential applications in various fields.
| Property | Value |
|---|---|
| Molecular Formula | C12H6Cl4N2O3 |
| Molecular Weight | 367.99 g/mol |
| LogP | 2.96 |
| InChI Key | WHFCBWCUSWCPQU-UHFFFAOYSA-N |
Antimicrobial Properties
Benzoic acid derivatives, including the tetrachloro variant, have demonstrated significant antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various microorganisms:
- Bactericidal Effects : Research has shown that benzoic acid can effectively reduce populations of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa at concentrations as low as 0.9 g/L after a contact time of 60 minutes .
- Fungicidal Effects : Similarly, concentrations of 1.8 g/L and 3.6 g/L have shown effectiveness against Candida albicans and Aspergillus brasiliensis, respectively .
The mechanism by which benzoic acid exerts its effects involves its ability to pass through cell membranes in its uncharged form. Once inside the cell, it dissociates into its ionic form due to the higher intracellular pH, leading to:
- Inhibition of Metabolic Reactions : The resulting ions disrupt metabolic processes by lowering intracellular pH and inhibiting critical cellular functions such as the citric acid cycle and substrate transport mechanisms .
- Potential Resistance Development : While effective, there are reports of microbial resistance developing against benzoic acid over time .
Study on Protein Degradation Systems
A recent study evaluated the effects of various benzoic acid derivatives on protein degradation pathways in human fibroblasts. The findings revealed that certain derivatives significantly activated both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), suggesting potential applications in anti-aging therapies and cellular health maintenance .
In particular:
- Compound Activity : Among tested compounds, one derivative exhibited a 467.3% activation rate for cathepsins B and L, indicating strong bioactivity related to protein turnover .
Cytotoxicity Assessment
In vitro studies assessing cytotoxicity across various cell lines (e.g., Hep-G2 and A2058) showed no significant cytotoxic effects at concentrations tested (growth inhibition rates below 5%) for several derivatives of benzoic acid . This suggests a favorable safety profile for potential therapeutic applications.
Q & A
Basic: What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves coupling a tetrachlorobenzoic acid derivative with a 2-methylimidazole moiety. Key steps include:
- Nucleophilic Acylation : Reacting 2,3,4,5-tetrachloro-6-carboxybenzoic acid with 2-methylimidazole using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) .
- Protection/Deprotection : Protecting the carboxylic acid group during imidazole coupling to avoid side reactions, followed by deprotection under mild acidic conditions .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of benzoic acid to imidazole) and temperature (60–80°C) to maximize yield.
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- Spectroscopy :
- Chromatography :
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .
Advanced: How can crystallographic data resolve structural ambiguities, such as conformation of the imidazole substituent?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in dichloromethane/hexane. Refine structures using SHELXL (for small molecules) to determine bond angles, torsional strain, and intermolecular interactions (e.g., halogen bonding from Cl substituents) .
- Data Contradiction : If crystallographic data conflicts with computational models (e.g., imidazole ring planarity), validate with DFT calculations (B3LYP/6-311+G(d,p)) and Hirshfeld surface analysis .
Advanced: How to address discrepancies in reported bioactivity (e.g., pesticidal efficacy) across studies?
Methodological Answer:
- Standardized Assays : Replicate bioactivity tests (e.g., in vitro inhibition of fungal hyphae growth) using OECD guidelines for agrochemicals. Control variables: pH, temperature, and solvent (e.g., DMSO concentration ≤1%) .
- Metabolite Interference : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed imidazole derivatives) that may skew activity data .
Advanced: What computational approaches predict reactivity and interaction with biological targets?
Methodological Answer:
- Docking Studies : Model the compound’s interaction with fungal cytochrome P450 enzymes (e.g., CYP51) using AutoDock Vina. Prioritize the imidazole carbonyl as a heme-iron ligand .
- QSAR : Develop quantitative structure-activity relationships using Cl and imidazole substituent parameters (e.g., Hammett σ constants) to optimize logP values for membrane permeability .
Advanced: How does the compound’s stability vary under environmental or physiological conditions?
Methodological Answer:
- Hydrolytic Stability : Conduct accelerated degradation studies in buffers (pH 4–9) at 40°C. Monitor via UHPLC for cleavage of the imidazole-benzoic acid bond .
- Photodegradation : Expose to UV light (254 nm) and identify radical intermediates using EPR spectroscopy .
Advanced: What is the role of chloro and imidazole substituents in its mechanism of action?
Methodological Answer:
- Halogen Bonding : Use SCXRD/DFT to confirm Cl···O/N interactions in crystal packing, which may enhance binding to target proteins .
- Imidazole as a Pharmacophore : Compare bioactivity with analogs lacking the 2-methyl group to assess steric effects on target engagement .
Advanced: What challenges arise in detecting trace impurities, and how are they mitigated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
